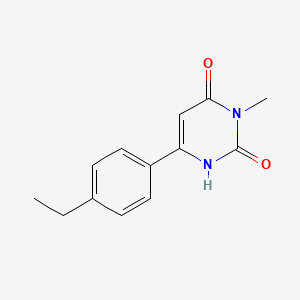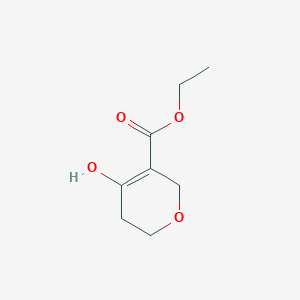
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (EHDPC) is an organic compound belonging to the class of carboxylates. It is a colorless crystalline solid, with a melting point of 118°C. It is soluble in water and other organic solvents, and is used in various scientific and industrial applications.
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate and its derivatives are pivotal in synthetic organic chemistry, serving as precursors or intermediates in the synthesis of diverse heterocyclic compounds. For instance, ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives have been synthesized via a one-pot three-component reaction, proving essential for the synthesis of fluorinated fused heterocyclic compounds (W. Wang, Jia Li, Li Zhang, Liping Song, Min Zhang, W. Cao, H. Deng, M. Shao, 2012). Similarly, the compound has been involved in the creation of two isomeric enaminones through the reaction with 1-naphthylamine, highlighting its utility in generating compounds with potential for varied biological activities and chemical properties (A. Brbot-Šaranović, G. Pavlović, V. Vrdoljak, M. Cindrić, 2001).
Corrosion Inhibition
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate derivatives have been explored for their corrosion inhibition properties. Pyran derivatives have shown significant inhibition efficiency in protecting mild steel in acidic environments, with studies demonstrating that these compounds act as mixed-type inhibitors, suggesting their potential applications in materials science and engineering (J. Saranya, F. Benhiba, N. Anusuya, R. Subbiah, A. Zarrouk, S. Chitra, 2020).
properties
IUPAC Name |
ethyl 4-hydroxy-3,6-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJPGCZLHBVWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCOC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491678.png)
![(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1491684.png)
![5-(Prop-2-yn-1-yl)-2-(thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491685.png)

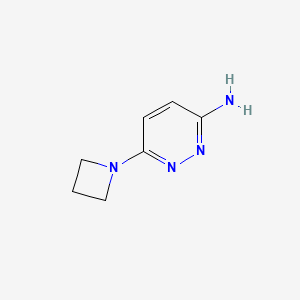
![6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1491690.png)
![6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491691.png)
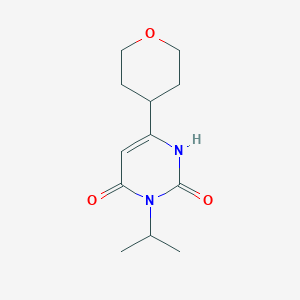
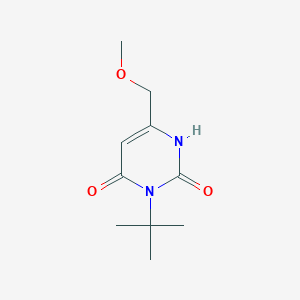
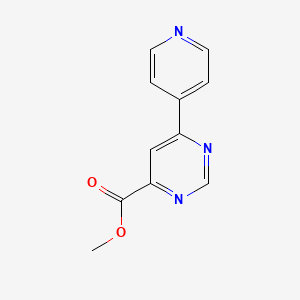
![4-chloro-6-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrimidine](/img/structure/B1491695.png)
![3-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1491696.png)

